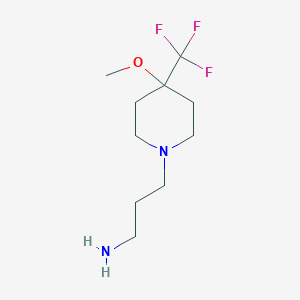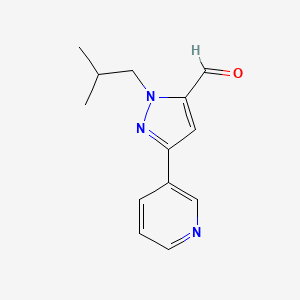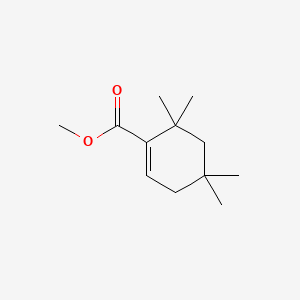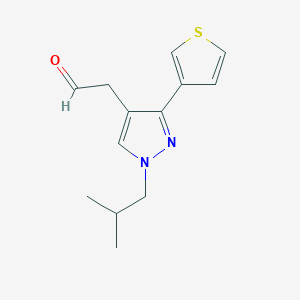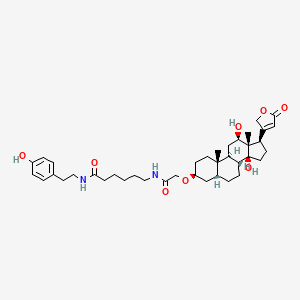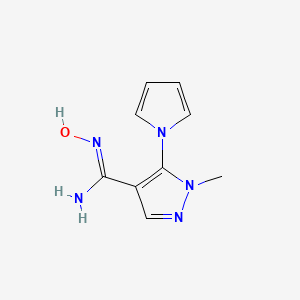
N'-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide is a heterocyclic compound that features both pyrazole and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide with hydroxylamine under acidic or basic conditions to introduce the N’-hydroxy group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyrrole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under various conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: A simple heterocyclic compound with two nitrogen atoms in a five-membered ring.
Pyrrole: Another five-membered heterocyclic compound with one nitrogen atom.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Indazole: A fused bicyclic compound containing both benzene and pyrazole rings
Uniqueness
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide is unique due to the presence of both pyrazole and pyrrole rings, along with the N’-hydroxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11N5O |
|---|---|
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
N'-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C9H11N5O/c1-13-9(14-4-2-3-5-14)7(6-11-13)8(10)12-15/h2-6,15H,1H3,(H2,10,12) |
Clave InChI |
VYRBIVWUUQRDRZ-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=C(C=N1)/C(=N/O)/N)N2C=CC=C2 |
SMILES canónico |
CN1C(=C(C=N1)C(=NO)N)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




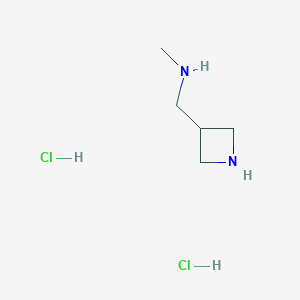
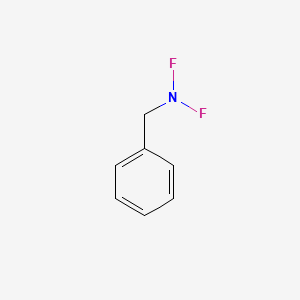
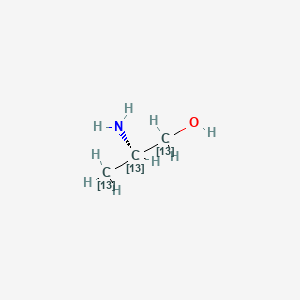
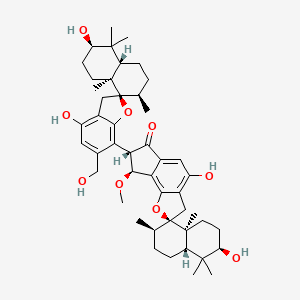
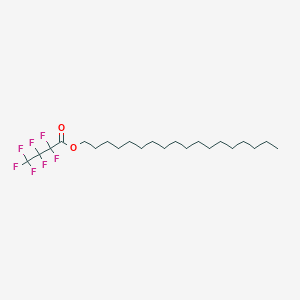
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)
![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
